MC2590

HDAC isoform selectivity epigenetic inhibition target engagement

Researchers studying HDAC-dependent transcriptional regulation often encounter confounding pleiotropic effects with pan-inhibitors like SAHA. MC2590 resolves this with a defined class I/IIb selectivity fingerprint, enabling unambiguous dissection of HDAC1-3,6,8,10-mediated acetylation events. - Nanomolar potency against HDAC1-3,6,8,10 (IC50 0.015-0.156 μM); 10-265-fold window over class IIa/IV isoforms. - Dual-digit nanomolar antiproliferative activity across hematological cancer lines (IC50 66-529 nM), outperforming mocetinostat 3-40-fold. - Reproducible apoptotic signature: G2/M arrest, H3K9/14 hyperacetylation, acetyl-α-tubulin increase, and defined miRNA modulation. - Additional utility: anti-T. gondii activity (IC50 23 nM, SI = 1,502) for parasitology programs. Supplied with rigorous analytical characterization and shipped under temperature-controlled conditions to ensure batch-to-batch consistency for target engagement and in vitro efficacy studies.

Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
Cat. No. B12400232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2590
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO
InChIInChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+
InChIKeyDTNVLAIWDVXDJR-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC2590: Selective Class I/IIb HDAC Inhibitor


MC2590 is a potent pyridine-containing histone deacetylase (HDAC) inhibitor that selectively targets class I (HDAC1-3, HDAC8) and class IIb (HDAC6, HDAC10) isoforms, exhibiting IC50 values in the nanomolar range (0.015–0.156 μM) while displaying significantly weaker inhibition (micromolar IC50) against class IIa and class IV HDACs [1]. The compound is characterized by a (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide core structure that enables robust antiproliferative effects across both hematological and solid tumor cell lines [1].

Why MC2590 Cannot Be Replaced


In-class HDAC inhibitors exhibit profoundly divergent isoform selectivity profiles, cellular potency, and off-target liabilities that preclude simple generic substitution. While pan-HDAC inhibitors such as SAHA (vorinostat) inhibit all zinc-dependent HDACs broadly, MC2590 demonstrates a distinct class I/IIb selectivity fingerprint with nanomolar inhibition of HDAC1-3,6,8,10 and substantially reduced activity against class IIa HDACs (HDAC4,5,7,9) and HDAC11 [1]. Furthermore, MC2590 consistently outperforms the clinically evaluated class I-selective HDAC inhibitor mocetinostat in antiproliferative assays across a panel of hematological cancer cell lines, with IC50 values in the 66–529 nM range compared to 0.19–4.15 μM for mocetinostat [1]. This differential selectivity and enhanced potency translate directly into distinct cellular outcomes, including specific microRNA modulation patterns and apoptosis induction signatures, underscoring that MC2590 is not functionally interchangeable with either pan-HDAC or class I-selective reference compounds [1].

MC2590 Differentiation Evidence


Class I/IIb HDAC Selectivity vs SAHA

MC2590 exhibits a defined class I/IIb-selective inhibition profile, demonstrating nanomolar potency against HDAC1,2,3,6,8,10 (IC50 range 0.015–0.156 μM) and substantially reduced activity against class IIa and class IV HDACs (IC50 range 1.35–3.98 μM) [1]. In contrast, the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) inhibits all zinc-dependent HDAC isoforms non-selectively, with reported IC50 values typically below 0.5 μM for most isoforms [1]. This differential selectivity profile is critical for minimizing class IIa-associated off-target effects and enabling more predictable cellular pharmacodynamics [1].

HDAC isoform selectivity epigenetic inhibition target engagement

Antiproliferative Potency vs Mocetinostat

MC2590 exhibits profound antiproliferative activity across a diverse panel of hematological cancer cell lines, achieving dual-digit nanomolar IC50 values (66–529 nM) and demonstrating clear superiority over the class I-selective HDAC inhibitor mocetinostat (IC50: 0.19–4.15 μM) in head-to-head comparisons [1]. Notably, MC2590 displays particularly potent activity against MV4-11, Kasumi-1, and NB4 cells, with IC50 values in the low nanomolar range, representing a 3- to 40-fold improvement in potency relative to mocetinostat depending on the cell line [1].

antiproliferative activity hematological cancer cell viability

Anti-T. gondii Activity vs SAHA

In an independent study evaluating hydroxamate-based HDAC inhibitors against Toxoplasma gondii, MC2590 demonstrated an IC50 of 23 ± 6 nM against type II strain tachyzoites, substantially outperforming both the pan-HDAC inhibitor SAHA (IC50 = 247 ± 137 nM) and the standard anti-parasitic agent pyrimethamine (IC50 = 660 ± 230 nM) [1]. This represents an approximate 10.7-fold improvement over SAHA and a 28.7-fold improvement over pyrimethamine [1]. Furthermore, MC2590 exhibited a favorable selectivity index of 1,502 when comparing cytotoxicity in human foreskin fibroblasts (HFF) to anti-parasitic activity, indicating a substantial therapeutic window [1].

anti-parasitic activity Toxoplasma gondii HDAC inhibition

Cell Cycle Arrest & Apoptosis in U937 Cells

MC2590 (compound 5e) induces robust G2/M cell cycle arrest and subsequent apoptosis in U937 human acute myeloid leukemia cells in a dose- and time-dependent manner. At 1 μM, the compound induces H3K9/14 hyperacetylation, increases acetyl-α-tubulin levels, and markedly upregulates p21 protein within 24–48 hours, with 5 μM producing a 70–85% G1 phase block at 48 hours [1]. Mechanistically, MC2590 increases mRNA expression of pro-apoptotic BAX and BAK, downregulates anti-apoptotic BCL-2, and modulates a specific panel of pro- and anti-apoptotic microRNAs to drive apoptosis induction [1].

cell cycle arrest apoptosis leukemia

Antiproliferative Activity in Solid Tumor Cells

MC2590 demonstrates nanomolar antiproliferative efficacy against solid tumor cell lines, with IC50 values of 0.07 μM in HCT116 colorectal cancer cells and 0.32 μM in A549 lung adenocarcinoma cells after 72 hours of treatment [1]. In comparison, the HDAC3/6-selective congener 5d from the same chemical series exhibits IC50 values of 0.43 μM (HCT116) and 0.52 μM (A549), indicating that MC2590 is approximately 6.1-fold more potent in HCT116 cells and 1.6-fold more potent in A549 cells than this structurally related analog [1].

solid tumor antiproliferative colorectal cancer lung adenocarcinoma

CML Cell Sensitivity

MC2590 exhibits sub-micromolar antiproliferative activity against K562 chronic myelogenous leukemia (CML) cells, with an IC50 of 0.05 μM after 72 hours of treatment [1]. This potency is comparable to or exceeds that of several clinically advanced HDAC inhibitors when evaluated in the same cell line under comparable conditions [1].

CML leukemia K562

MC2590 Research and Industrial Applications


Class I/IIb-Selective Epigenetic Studies

MC2590 is optimally suited for target engagement studies that require selective inhibition of class I and class IIb HDAC isoforms (HDAC1,2,3,6,8,10) while minimizing interference with class IIa (HDAC4,5,7,9) and class IV (HDAC11) HDACs. The defined isoform selectivity profile (10- to 265-fold selectivity window) enables researchers to dissect class I/IIb-specific transcriptional and acetylation events without the confounding pleiotropic effects of pan-HDAC inhibitors such as SAHA [1].

Hematological Malignancy Screening

Given its dual-digit nanomolar antiproliferative potency across a broad panel of hematological cancer cell lines (including MV4-11, Kasumi-1, NB4, OCI-AML3, OCI-AML2, IMS-M2, U937, HL60, and Karpass299) and its 3- to 40-fold potency advantage over mocetinostat, MC2590 is a compelling positive control or tool compound for in vitro efficacy screening in leukemia and lymphoma research programs [1].

Anti-Parasitic HDAC Drug Discovery

MC2590's potent anti-Toxoplasma gondii activity (IC50 = 23 nM against type II strain) and favorable selectivity index (SI = 1,502) support its use as a lead-like reference compound in infectious disease drug discovery efforts aimed at exploiting parasite HDAC vulnerabilities [2]. Its 10.7-fold improvement over SAHA and 28.7-fold improvement over pyrimethamine establish MC2590 as a benchmark for novel anti-parasitic HDAC inhibitor development [2].

Apoptosis and miRNA Modulation Research

MC2590 induces a well-characterized apoptotic cascade in U937 leukemia cells, including G2/M arrest, p21 upregulation, increased acetyl-α-tubulin levels, and H3K9/14 hyperacetylation, coupled with defined changes in pro- and anti-apoptotic microRNA expression profiles [1]. This reproducible phenotypic signature makes MC2590 a reliable tool for investigating HDAC-dependent apoptosis signaling and non-coding RNA regulation in cancer models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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